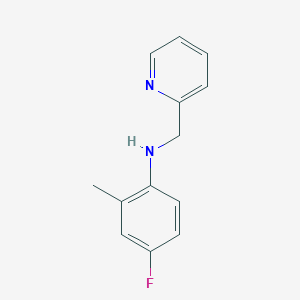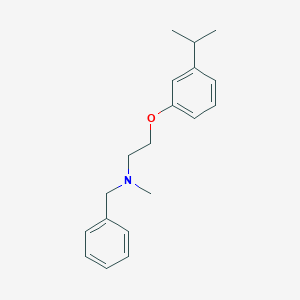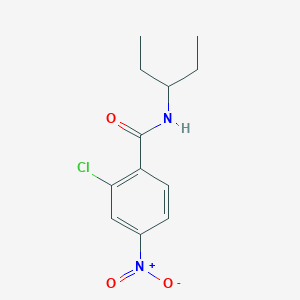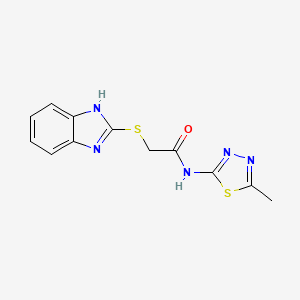![molecular formula C18H19NO2 B5704406 1-[(2,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5704406.png)
1-[(2,4-dimethylphenoxy)acetyl]indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-dimethylphenoxy)acetyl]indoline, also known as DPI, is a chemical compound that has been widely studied for its potential applications in scientific research. DPI belongs to the class of indoline derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-[(2,4-dimethylphenoxy)acetyl]indoline involves inhibition of the enzyme phospholipase A2 (PLA2). PLA2 is involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of PLA2 by 1-[(2,4-dimethylphenoxy)acetyl]indoline leads to a reduction in the production of these inflammatory mediators, resulting in its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-[(2,4-dimethylphenoxy)acetyl]indoline has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 1-[(2,4-dimethylphenoxy)acetyl]indoline has also been shown to protect neurons from oxidative stress and prevent neurodegeneration. Additionally, 1-[(2,4-dimethylphenoxy)acetyl]indoline has been found to reduce inflammation in various animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(2,4-dimethylphenoxy)acetyl]indoline is its diverse biological activities. It has been found to have antitumor, anti-inflammatory, and antioxidant effects, making it a useful compound for studying various biological processes. However, one of the limitations of 1-[(2,4-dimethylphenoxy)acetyl]indoline is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(2,4-dimethylphenoxy)acetyl]indoline. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. 1-[(2,4-dimethylphenoxy)acetyl]indoline has been found to have neuroprotective effects and may be useful in preventing or treating neurodegeneration. Another area of interest is the development of new derivatives of 1-[(2,4-dimethylphenoxy)acetyl]indoline with improved solubility and biological activity. Finally, the use of 1-[(2,4-dimethylphenoxy)acetyl]indoline in combination with other drugs or therapies may be explored to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 1-[(2,4-dimethylphenoxy)acetyl]indoline involves the reaction of 2,4-dimethylphenol with acetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with indoline in the presence of a catalyst such as palladium on carbon. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-dimethylphenoxy)acetyl]indoline has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects. 1-[(2,4-dimethylphenoxy)acetyl]indoline has also been shown to have neuroprotective and anti-Alzheimer's disease effects.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-7-8-17(14(2)11-13)21-12-18(20)19-10-9-15-5-3-4-6-16(15)19/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKRGIZXJKADQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-(2,4-dimethylphenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)
![2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)

![2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5704394.png)

![4-chloro-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5704411.png)


![5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)